molecular formula C9H9N3O2S2 B11015428 4-Methyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

4-Methyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No.: B11015428
M. Wt: 255.3 g/mol
InChI Key: SABIPPCYQCEAEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-(1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often involve refluxing the mixture for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-(1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 4-METHYL-N-(1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase, an enzyme involved in the reversible hydration of carbon dioxide to bicarbonate ions . This inhibition can lead to various biological effects, including anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-N-(1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct biological activities. Its ability to inhibit carbonic anhydrase and its antimicrobial properties make it a valuable compound for further research and development .

Properties

Molecular Formula

C9H9N3O2S2

Molecular Weight

255.3 g/mol

IUPAC Name

4-methyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C9H9N3O2S2/c1-7-2-4-8(5-3-7)16(13,14)12-9-11-10-6-15-9/h2-6H,1H3,(H,11,12)

InChI Key

SABIPPCYQCEAEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2

Origin of Product

United States

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